3-Acetyl-6-bromo-4-azaindole is a heterocyclic compound belonging to the azaindole family, characterized by the presence of a bromine atom at the sixth position and an acetyl group at the third position of the indole framework. The compound's structure features a nitrogen atom replacing a carbon atom in the aromatic ring, which contributes to its unique chemical properties and biological activities. The molecular formula for 3-Acetyl-6-bromo-4-azaindole is C_9H_7BrN_2O, and it exhibits significant potential in pharmaceutical applications, particularly as a building block for various bioactive compounds.
Several methods exist for synthesizing 3-Acetyl-6-bromo-4-azaindole:
3-Acetyl-6-bromo-4-azaindole has several applications:
Interaction studies involving 3-Acetyl-6-bromo-4-azaindole focus on its binding affinity with target proteins:
Several compounds share structural similarities with 3-Acetyl-6-bromo-4-azaindole. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Azaindole | Nitrogen at position 4 | Basic structure without additional substituents |
7-Azaindole | Nitrogen at position 7 | Exhibits different biological activity patterns |
5-Bromo-7-azaindole | Bromine at position 5 | Known for strong kinase inhibition |
3-Acetyl-7-bromo-4-azaindole | Bromine at position 7 | Similar acetylation but different positioning |
The uniqueness of 3-Acetyl-6-bromo-4-azaindole lies in its specific substitution pattern and resultant biological activities, particularly its potential as a kinase inhibitor and its applications in drug development.
The molecular formula of 3-acetyl-6-bromo-4-azaindole is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol. The IUPAC name, 1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one, reflects its substitution pattern: a bromine atom at position 6 of the pyrrolopyridine core and an acetyl group at position 3. The SMILES notation CC(=O)C1=CNC2=NC=C(C(=C12)Br provides a simplified representation of its structure, emphasizing the nitrogen atom at position 4 of the indole ring.
The planar aromatic system consists of a fused pyrrole-pyridine ring, with the acetyl group introducing electron-withdrawing effects that influence reactivity. X-ray crystallography, though not explicitly reported for this compound, can be inferred to reveal a dihedral angle between the acetyl group and the azaindole plane, similar to related structures like 6-bromo-4-azaindole-3-carboxylic acid.
¹H NMR spectra of 3-acetyl-6-bromo-4-azaindole exhibit distinct signals corresponding to its aromatic and acetyl groups:
¹³C NMR data further corroborate the structure, with a carbonyl carbon resonance at δ 195.2 ppm and aromatic carbons between δ 110–150 ppm.
Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 239 (M⁺), with key fragments at:
IR spectroscopy identifies critical functional groups:
While X-ray data for 3-acetyl-6-bromo-4-azaindole remain unpublished, analogous compounds such as 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exhibit monoclinic crystal systems with space group P2₁/c. Predicted lattice parameters include a = 7.2 Å, b = 12.1 Å, c = 8.9 Å, and β = 105.5°, with intermolecular hydrogen bonds stabilizing the crystal packing.
The following table contrasts 3-acetyl-6-bromo-4-azaindole with structurally related compounds:
The acetyl group in 3-acetyl-6-bromo-4-azaindole enhances electrophilic reactivity compared to carboxylated analogs, making it more suitable for Friedel-Crafts reactions. Additionally, its bromine atom facilitates Suzuki-Miyaura cross-coupling, a feature exploited in kinase inhibitor synthesis.